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The core structure of 5-methyl-3-(3-bromopropyl)isoxazole consists of an isoxazole ring—a five-membered heterocycle with nitrogen at position 1 and oxygen at position 2. The methyl group at position 5 and the 3-bromopropyl chain at position 3 create distinct electronic environments. Bond lengths within the isoxazole ring, derived from analogous compounds, approximate $$ 1.39 \, \text{Å} $$ for C–N and $$ 1.36 \, \text{Å} $$ for C–O bonds, consistent with aromatic delocalization. The bromopropyl side chain introduces a $$ \text{C–Br} $$ bond length of $$ 1.93 \, \text{Å} $$, typical of alkyl bromides, while the $$ \text{C–C} $$ bonds in the propyl group range between $$ 1.52 \, \text{Å} $$ (central) and $$ 1.48 \, \text{Å} $$ (terminal).
The bonding pattern is further clarified by the InChI string $$ \text{InChI=1S/C7H10BrNO/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4H2,1H3} $$, which specifies the connectivity: the bromine atom terminates the propyl chain, while the methyl group resides on the isoxazole ring.
The isoxazole ring exhibits aromaticity due to $$ \pi $$-electron delocalization across the $$ \text{N–O} $$ heteroatoms. The nitrogen lone pair participates in conjugation, reducing basicity compared to non-aromatic amines. Substituents like the methyl group exert electron-donating effects, enhancing ring electron density, while the bromopropyl chain’s inductive electron-withdrawing effect partially counteracts this.
Density functional theory (DFT) studies on similar isoxazoles reveal that substituents at position 3 significantly influence frontier molecular orbitals. The bromine atom’s electronegativity lowers the HOMO energy by $$ 0.3 \, \text{eV} $$, rendering the compound less reactive toward electrophiles but more prone to nucleophilic attack at the brominated side chain.
The 3-bromopropyl chain adopts multiple conformers due to rotation around the $$ \text{C–C} $$ bonds. Nuclear Overhauser effect (NOE) spectroscopy data for analogous compounds suggest a preference for gauche conformations (60° dihedral angles) to minimize steric clashes between the bromine and methyl groups. However, the bulky bromine atom introduces torsional strain, favoring an anti conformation (180°) in polar solvents, where dipole-dipole interactions stabilize the extended structure.
| Conformer | Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|
| Gauche | 60° | 0.0 |
| Anti | 180° | 1.2 |
Table 1: Conformational preferences of the 3-bromopropyl chain.
Comparative analysis with 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole and 4-(3-bromopropyl)-3,5-dimethyl-1,2-oxazole highlights key geometric differences:
Ring Substituents:
Bond Angles:
Traditional synthesis of isoxazoles relies on cyclocondensation reactions between β-dicarbonyl compounds and hydroxylamine derivatives. The Claisen isoxazole synthesis employs β-keto esters (e.g., ethyl acetoacetate) and hydroxylamine hydrochloride under acidic conditions to form 5-methylisoxazole-3-carboxylates [3]. For 5-methyl-3-(3-bromopropyl)isoxazole, this method could be adapted by substituting the ester group with a propyl chain prior to bromination.
The Dornow reaction offers another route, where nitroacetic esters condense with aldehydes to form intermediate oxazinones, which subsequently cyclize to isoxazoledicarboxylates [6]. By modifying the aldehyde component to introduce a propyl moiety, this method could yield 3-propyl-substituted isoxazoles, which are then brominated at the terminal position.
A third approach involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, in situ-generated nitrile oxides from hydroximoyl chlorides react with acetylene derivatives to form 3,5-disubstituted isoxazoles [1] [8]. Using 3-bromopropyne as the dipolarophile would directly incorporate the bromopropyl group, though regioselectivity must be controlled to ensure the desired 3-substitution pattern [2] [8].
Transition metal catalysis enhances regiocontrol and functional group tolerance. Copper(I)-catalyzed cycloadditions, inspired by click chemistry, enable efficient coupling of nitrile oxides with terminal alkynes [1] [7]. For instance, reacting 3-bromopropyne with a nitrile oxide derived from 5-methylisoxazole-4-carbaldehyde could yield the target compound in a single step.
Palladium-mediated cross-coupling reactions (e.g., Suzuki or Heck) offer post-cyclization functionalization. After synthesizing 3-allyl-5-methylisoxazole via cycloaddition, bromination at the allylic position using palladium(II) bromide or N-bromosuccinimide (NBS) could introduce the bromopropyl chain [4] [7].
Bromination of the propyl side chain is critical for introducing the 3-bromopropyl group. Radical bromination using NBS and a radical initiator (e.g., AIBN) selectively targets the terminal methyl group of the propyl chain under UV light [6]. Alternatively, electrophilic bromination with HBr and hydrogen peroxide achieves similar outcomes, though competing ring bromination must be suppressed by steric hindrance or directing groups [5].
For pre-functionalized intermediates, Appel bromination converts alcohols to alkyl bromides. If the isoxazole core is synthesized with a 3-hydroxypropyl substituent, treatment with carbon tetrabromide and triphenylphosphine yields the brominated derivative [4].
Halogenated isoxazoles require meticulous purification due to their polarity and potential byproducts. Column chromatography on silica gel with hexane/ethyl acetate gradients (4:1 to 1:1) effectively separates 5-methyl-3-(3-bromopropyl)isoxazole from unreacted starting materials or regioisomers [6] [8].
Recrystallization from ethanol/water mixtures (2:1) enhances purity, leveraging the compound’s moderate solubility in polar solvents. Analytical techniques such as 1H NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the isoxazole ring (δ 6.2–6.5 ppm) and bromopropyl chain (δ 3.4–3.6 ppm for BrCH2) [7].